2,5-Dichlorobenzylamine
Overview
Description
2,5-Dichlorobenzylamine, also known as this compound, is a useful research compound. Its molecular formula is C7H7Cl2N and its molecular weight is 176.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Monitoring and Public Health
Research has demonstrated the widespread presence of p-Dichlorobenzene, a related compound to 2,5-Dichlorobenzylamine, in the environment and its potential impact on public health. For instance, a study found that a significant percentage of adults in the United States had detectable levels of 2,5-dichlorophenol, a metabolite of p-dichlorobenzene, in their urine. This indicates a high prevalence of exposure to p-dichlorobenzene, necessitating further studies on its long-term health effects on exposed populations (Hill et al., 1995).
Antimycobacterial Properties
Benzylamines, including derivatives of this compound, have been synthesized and evaluated for their antimycobacterial properties. Some derivatives demonstrated significant inhibitory effects on various Mycobacterium species, indicating their potential in developing treatments for diseases like tuberculosis (Meindl et al., 1984).
Algae Control
Dichlorobenzylamine derivatives have been synthesized and evaluated for their algicidal activity against harmful red tides. Some derivatives showed high algicidal activity against multiple harmful algae species, suggesting their suitability for controlling harmful algae in aquatic environments (Choi et al., 2016).
Metabolic and Health Effects
The exposure to para-dichlorobenzene, closely related to this compound, has been linked to potential health effects in humans. Studies have explored the relationship between exposure to this compound and conditions like diabetes and thyroid dysfunction in adolescents, suggesting a need for further investigation into these associations (Wei & Zhu, 2016).
Synthesis of Stable Isotopes
Research has also focused on the synthesis of stable isotopes of dichlorobenzylamine derivatives, such as [13C7]3,5‐dichlorobenzylamine hydrochloride, for use in scientific studies, particularly in LC-MS assays (Harwood, 2004).
Catalysis and Chemical Synthesis
Benzylamines, including those related to this compound, play a vital role in pharmaceutical compounds. Advances in catalytic methodologies have enabled the efficient synthesis of benzylamines, contributing significantly to pharmaceutical chemistry (Yan et al., 2016).
Safety and Hazards
2,5-Dichlorobenzylamine is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using it only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It’s noted that it may cause respiratory irritation , suggesting that it may interact with the respiratory system.
Pharmacokinetics
It’s known that the compound has a molecular weight of 17604 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s noted that the compound can cause severe skin burns and eye damage , indicating its potential cytotoxic effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,5-Dichlorobenzylamine. For instance, exposure to moist air or water could potentially affect its stability . Furthermore, it’s recommended to handle the compound only in a well-ventilated area or outdoors , suggesting that the compound’s action and efficacy could be influenced by the surrounding air quality and ventilation.
Properties
IUPAC Name |
(2,5-dichlorophenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c8-6-1-2-7(9)5(3-6)4-10/h1-3H,4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGJLIXNRPNPCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90147115 | |
Record name | Benzenemethanamine, 2,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90147115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10541-69-2 | |
Record name | Benzenemethanamine, 2,5-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010541692 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanamine, 2,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90147115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dichlorobenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.